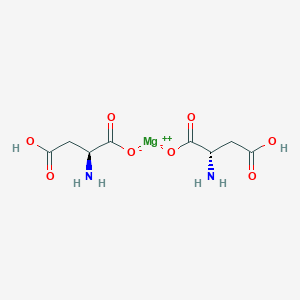

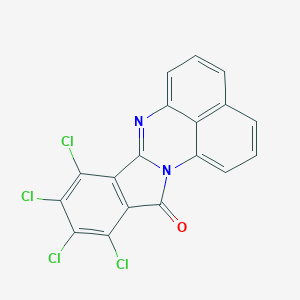

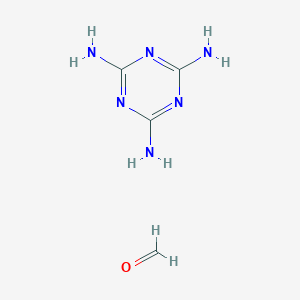

![molecular formula C9H6ClF3N2 B008434 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole CAS No. 107430-29-5](/img/structure/B8434.png)

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole and its derivatives involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination processes. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through cyclization, followed by N-alkylation, hydrolyzation, and chlorination, demonstrates the complexity and versatility of the synthetic routes for benzo[d]imidazole derivatives (Huang, 2009).

Molecular Structure Analysis

Extensive structural studies on compounds similar to 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, utilizing techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, reveal detailed insights into their molecular geometry, vibrational frequencies, bonding orbital analysis, and electronic transitions. For example, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been extensively analyzed, providing valuable data on its crystalline structure and molecular geometry (Ghani & Mansour, 2012).

Chemical Reactions and Properties

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole participates in a variety of chemical reactions, including cycloaddition and fluorination processes, that illustrate its reactivity and potential for functionalization. The reaction between benzynes and imidazo[1,2-a]pyridines, resulting in the formation of complex tetracyclic compounds, exemplifies the compound's involvement in sophisticated chemical transformations (Aginagalde et al., 2010).

Wissenschaftliche Forschungsanwendungen

1. Transition Metal-Mediated Trifluoromethylation Reactions

- Summary of Application : Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has seen enormous growth .

- Methods of Application : The review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

2. Synthesis of Soluble Polyimides

- Summary of Application : A series of polyimide (PI) films were prepared using a novel diamine containing an imidazole unit and trifluoromethyl groups .

- Methods of Application : The PI films were prepared through a two-step polycondensation process via chemical imidization using five commercial aromatic dianhydrides and a novel diamine containing an imidazole unit and trifluoromethyl groups .

- Results or Outcomes : The resulting PIs were amorphous and soluble in common high-boiling point solvents, such as N-methyl pyrrolidone, dimethyl acetamide, and m-cresol, as well as several low-boiling point solvents, including chloroform and tetrahydrofuran . They exhibit thermal stability with 10% weight loss temperatures in the range of 545 to 562 °C and 5% weight loss temperatures in the range of 500 to 541 °C in a nitrogen atmosphere . Their glass transition temperatures exceed 245 °C .

3. Facile Synthesis of Well-Controlled Poly (1-Vinyl Imidazole)

- Summary of Application : Poly(vinyl imidazole)s, which contain heterocyclic aromatic rings on the polymer side chains, are of increasing interest for a wide variety of applications ranging from catalysis, polymeric ionic liquids to membrane material .

- Methods of Application : The synthesis of well-controlled poly (1VIM) is achieved via RAFT polymerization by using acetic acid as a special solvent . Acetic acid not only works as a solvent that allows homogeneous polymerization, it also protonates 1VIM, thereby, allowing the stabilization of propagating radicals during polymerization .

- Results or Outcomes : The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .

4. Synthesis of Trisubstituted-Imidazoles

- Summary of Application : A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials .

- Methods of Application : In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .

- Results or Outcomes : The substrate scope is well explored with this method .

5. Facile Synthesis of Well-Controlled Poly (1-Vinyl Imidazole)

- Summary of Application : Poly(vinyl imidazole)s, which contain heterocyclic aromatic rings on the polymer side chains, are of increasing interest for a wide variety of applications ranging from catalysis, polymeric ionic liquids to membrane material .

- Methods of Application : The synthesis of well-controlled poly (1VIM) is achieved via RAFT polymerization by using acetic acid as a special solvent . Acetic acid not only works as a solvent that allows homogeneous polymerization, it also protonates 1VIM, thereby, allowing the stabilization of propagating radicals during polymerization .

- Results or Outcomes : The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .

6. Synthesis of Trisubstituted-Imidazoles

- Summary of Application : A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials .

- Methods of Application : In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .

- Results or Outcomes : The substrate scope is well explored with this method .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETJTXDRGZCHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555846 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole | |

CAS RN |

107430-29-5 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

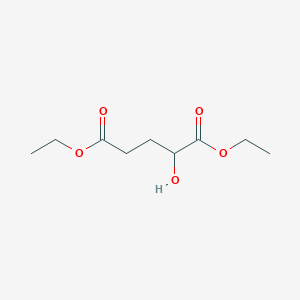

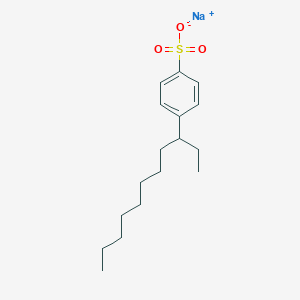

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)

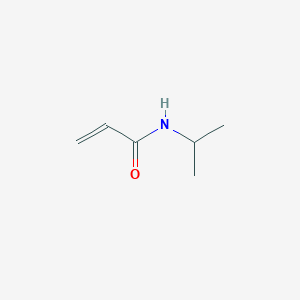

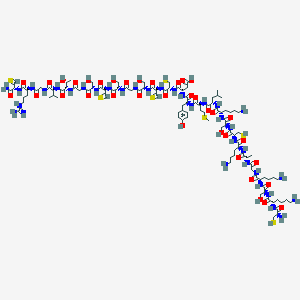

![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)